N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide
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Overview
Description
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide is a complex organic compound that features a phthalazine core linked to a benzamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(4-methylphenyl)phthalazin-1-ol, which is then reacted with 4-fluorobenzoyl chloride to form the intermediate 4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}benzoyl chloride. This intermediate is subsequently reacted with aniline to yield the final product, this compound. The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with a similar aromatic core but different heterocyclic substituents.
Uniqueness
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide is unique due to its specific combination of a phthalazine core and benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C28H21N3O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]benzamide |
InChI |
InChI=1S/C28H21N3O2/c1-19-11-13-20(14-12-19)26-24-9-5-6-10-25(24)28(31-30-26)33-23-17-15-22(16-18-23)29-27(32)21-7-3-2-4-8-21/h2-18H,1H3,(H,29,32) |
InChI Key |
UZQPBZSYCYMHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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